2-Furan-2-yl-2-morpholin-4-yl-ethylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-yl-2-morpholin-4-yl-ethylamine typically involves the reaction of furan-2-carbaldehyde with morpholine in the presence of a reducing agent . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-yl-2-morpholin-4-yl-ethylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve halogenated compounds and bases like sodium hydroxide.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines and morpholine derivatives.
Scientific Research Applications
2-Furan-2-yl-2-morpholin-4-yl-ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Furan-2-yl-2-morpholin-4-yl-ethylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and morpholine moieties . These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furanyl)-5-methyl-4-phenylthiazole
- 2-(4-Morpholinyl)-N-(2-pyridinylmethyl)ethanamine
- (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine
- N-Ethyl-2-morpholin-4-ylethanamine
Uniqueness
2-Furan-2-yl-2-morpholin-4-yl-ethylamine is unique due to its combination of a furan ring and a morpholine ring, which imparts distinct chemical and biological properties . This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(furan-2-yl)-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-8-9(10-2-1-5-14-10)12-3-6-13-7-4-12/h1-2,5,9H,3-4,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMDJRDSDKGPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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